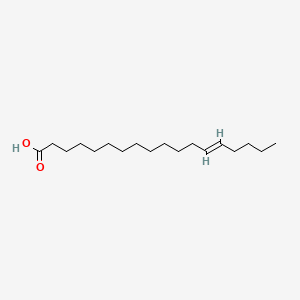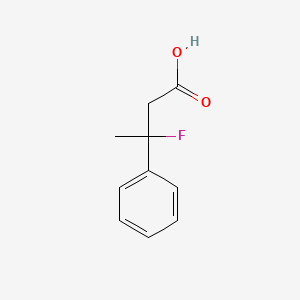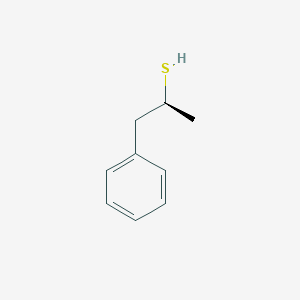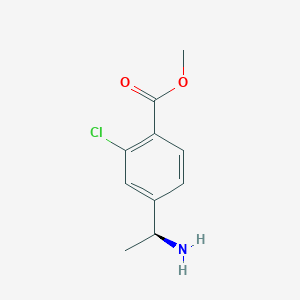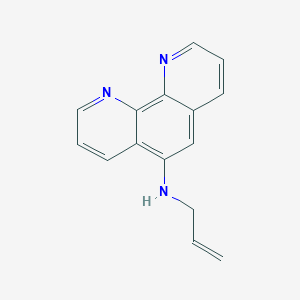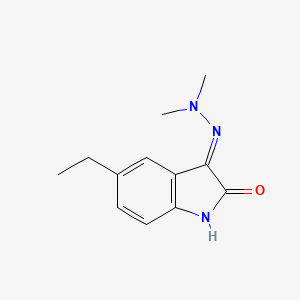
3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one is an organic compound that belongs to the class of indolin-2-ones. This compound is characterized by the presence of a hydrazono group attached to the indolin-2-one core, which is further substituted with an ethyl group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one typically involves the reaction of 5-ethylindolin-2-one with 2,2-dimethylhydrazine under specific conditions. One common method involves the use of an oxidizing agent such as diluted nitric acid to facilitate the formation of the hydrazono group . The reaction is usually carried out in an organic solvent like acetonitrile, and the temperature is carefully controlled to optimize the yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazono group to other functional groups.
Substitution: The compound can participate in substitution reactions where the hydrazono group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Diluted nitric acid is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include derivatives of the original compound with modified functional groups, such as different hydrazono or amino groups .
Applications De Recherche Scientifique
3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,2-Dimethylhydrazono)-5-R-1,1,2,2-tetracarbonitriles: These compounds share the hydrazono group but have different substituents at the 5-position.
2,2-Dimethylhydrazonebut-2-enenitriles: These compounds have a similar hydrazono group but differ in the core structure.
Uniqueness
3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one is unique due to its specific indolin-2-one core structure combined with the hydrazono and ethyl substituents. This unique combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
(3E)-3-(dimethylhydrazinylidene)-5-ethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H15N3O/c1-4-8-5-6-10-9(7-8)11(12(16)13-10)14-15(2)3/h5-7H,4H2,1-3H3,(H,13,14,16) |
Clé InChI |
MFWYFMUCNPKJNQ-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=CC\2=C(C=C1)NC(=O)/C2=N/N(C)C |
SMILES canonique |
CCC1=CC2=C(C=C1)NC(=O)C2=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine](/img/structure/B13114502.png)
![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
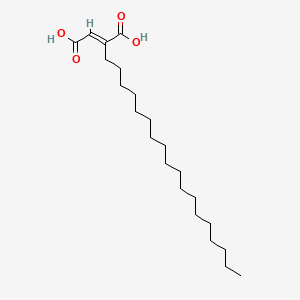
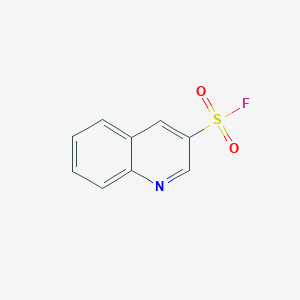
![6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)
